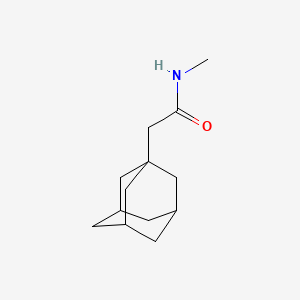

2-(1-Adamantyl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adamantane derivatives, such as 2-(1-Adamantyl)-4-methylphenol, are known for their unique cage-like structure . They have been synthesized by the adamantylation of p-cresol with 1-adamantanol .

Synthesis Analysis

The synthesis of adamantane derivatives often involves the adamantylation of a suitable compound . For example, 2-(1-Adamantyl)-4-methylphenol has been synthesized by the adamantylation of p-cresol with 1-adamantanol .Molecular Structure Analysis

Adamantane derivatives have a unique cage-like structure . The structure of these compounds has been confirmed by 1H and 13C NMR .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties. For example, they are often used in the synthesis of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Wissenschaftliche Forschungsanwendungen

Solvolysis Studies

Research has indicated the significance of 2-(1-Adamantyl)-N-methylacetamide and its derivatives in solvolysis studies. For instance, Saitô et al. (1978) explored the solvolysis rates of 1-adamantyl bromide and tosylate, along with 2-adamantyl tosylate, in various carboxamide solvents, including N-methylacetamide, highlighting the utility of these compounds in understanding solvolysis mechanisms in carboxamides (Saitô, Doihara, Moriwake, & Okamoto, 1978).

Coordination Chemistry

In coordination chemistry, N-(1-Adamantyl)lipoamide, a derivative of N-methylacetamide, was investigated for its reaction with hydrogen chloride, revealing insights into protonation dynamics at the carbonyl oxygen atom. Wilhelm, Koch, & Strasdeit (2002) conducted this study, offering valuable knowledge on the structural and reactivity aspects of such compounds (Wilhelm, Koch, & Strasdeit, 2002).

Conformational Analysis

Kolocouris et al. (2001) studied the effect of 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. This research is significant in understanding how adamantyl substitutions influence the stability and conformations of molecules, a key aspect in molecular design and drug discovery (Kolocouris, Outeiriño, Anderson, Fytas, Foscolos, & Kolocouris, 2001).

Biocatalytic Oxidation

A study by Sarkar, Hall, Dasgupta, & Bell (2016) explored the use of directing groups in the biocatalytic oxidation of unactivated adamantyl C-H bonds. They found that modifications, such as turning an amine into an amide, could lead to more efficient and selective oxidation of adamantane frameworks. This has implications in the field of enzymatic catalysis and green chemistry (Sarkar, Hall, Dasgupta, & Bell, 2016).

Antimicrobial and Anti-Inflammatory Activities

Al-Abdullah et al. (2014) synthesized N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, showcasing their potent antibacterial activity. This study underlines the potential of adamantyl-based compounds in developing new antimicrobial agents (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-14-12(15)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMKVKIJGLSCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B2523380.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2523389.png)

![N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2523390.png)

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]-piperonylamide](/img/structure/B2523392.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-sulfonamide](/img/structure/B2523394.png)

![4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine](/img/structure/B2523395.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523401.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2523402.png)